N-adamantanyl(methylethoxy)carboxamide
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Overview
Description
N-adamantanyl(methylethoxy)carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives. These compounds are known for their stability and diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-adamantanyl(methylethoxy)carboxamide typically involves the amidation of adamantanecarboxylic acid with an appropriate amine. The reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Common reagents used in this process include coupling agents like carbodiimides or activating agents like acyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process often includes steps like purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-adamantanyl(methylethoxy)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
N-adamantanyl(methylethoxy)carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making them valuable in drug development.
Industry: The compound’s stability and unique structure make it useful in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-adamantanyl(methylethoxy)carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-adamantylacetamide: Another adamantane derivative with similar structural features.
N-adamantylbenzamide: A compound with a benzamide group instead of a carboxamide group.
N-adamantylmethanamide: A simpler derivative with a methanamide group.
Uniqueness
N-adamantanyl(methylethoxy)carboxamide stands out due to its specific functional groups, which impart unique chemical and biological properties. Its methylethoxy group enhances its solubility and reactivity compared to other adamantane derivatives .
Properties
Molecular Formula |
C14H23NO2 |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
propan-2-yl N-(1-adamantyl)carbamate |
InChI |
InChI=1S/C14H23NO2/c1-9(2)17-13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
ZFJXDMPSJULVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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